{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-12-7-13(2)9-16(8-12)11-26-19-6-5-17-14(3)18(10-20(23)24)22(25)27-21(17)15(19)4/h5-9H,10-11H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVVHBPGVDCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate diketone under acidic or basic conditions.
Introduction of the Dimethylbenzyl Group: The chromen-2-one core is then subjected to an alkylation reaction using 3,5-dimethylbenzyl bromide in the presence of a strong base like potassium carbonate.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the intermediate product with acetic anhydride or acetyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic rings.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully elucidate its therapeutic potential.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is not fully understood. it is hypothesized that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core may play a crucial role in binding to these targets, while the acetic acid moiety could facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations :
- Substituent Flexibility: The 7-position tolerates diverse groups (e.g., bromobenzyloxy, ethoxy, ethylamino), influencing synthetic routes. Hydrolysis of methyl esters (as in 4ba) is a common step for introducing acetic acid groups .
- Yield Efficiency : The brominated analog (4ba) achieves 68% yield, suggesting that electron-withdrawing groups (e.g., Br) may stabilize intermediates during synthesis.
Physicochemical Properties
- Solubility : The acetic acid moiety improves aqueous solubility relative to ester or ether derivatives. For example, the ethoxy analog () may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–4.5) enables pH-dependent ionization, critical for bioavailability and target binding .
Crystallographic and Computational Insights
- Crystallography : SHELX programs () are widely used for refining coumarin derivatives. The methyl groups at positions 4 and 8 likely contribute to stable crystal packing by reducing torsional strain.
- Computational Modeling : JChem-calculated pKa values () aid in predicting ionization states under physiological conditions, critical for drug design.
Biological Activity
{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic compound belonging to the coumarin class, characterized by its chromenone structure and a unique acetic acid moiety. This compound exhibits a variety of biological activities due to its complex structural features, which enhance its interaction with biological targets.
- Molecular Formula : C22H22O5
- Molecular Weight : 366.4 g/mol
- Structural Features :
- Chromenone core
- Dimethylbenzyl ether group
- Acetic acid side chain
The presence of the dimethylbenzyl group is believed to enhance lipophilicity, which may influence the pharmacokinetics of the compound and its ability to penetrate biological membranes .
Biological Activities
Research indicates that coumarin derivatives, including this compound, may exhibit various pharmacological effects:
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating the activity of pro-inflammatory enzymes.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Antimicrobial Activity : Some studies have shown that coumarin derivatives possess antimicrobial properties against various pathogens .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of target enzymes, leading to reduced activity and subsequent biological effects.
- Cell Signaling Modulation : Altering signaling pathways related to inflammation and cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant activity against breast cancer (MCF7) and leukemia (CCRF-CEM) cells with IC50 values indicating effective growth inhibition. The proposed mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study: Anti-inflammatory Mechanism
In vitro studies assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting that this compound may act through NF-kB pathway inhibition .
Chemical Reactions Analysis
Oxidation Reactions
The chromen-2-one ring and the acetic acid moiety are susceptible to oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Chromen-2-one ring oxidation | KMnO₄ (acidic conditions) | Formation of quinone derivatives via hydroxylation at C-4 or C-8 positions. | Reaction selectivity depends on steric effects from methyl groups at C-4 and C-8. |
| Side-chain oxidation | CrO₃/H₂SO₄ | Decarboxylation to yield a ketone (4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetone. | Occurs under harsh acidic conditions; acetic acid group is fully oxidized. |
Reduction Reactions
Reductive transformations primarily target the chromen-2-one lactone or the benzyl ether:
Substitution Reactions
The benzyl ether and methyl groups participate in nucleophilic and electrophilic substitutions:
Esterification and Amidation
The acetic acid side chain undergoes typical carboxylic acid reactions:
Thermal and Photochemical Reactions
The chromen-2-one system exhibits unique behavior under light or heat:
Mechanistic Insights
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Core Formation | H₂SO₄, MeOH, 0°C → RT, 24h | 86% | >95% | |
| O-Alkylation | 3,5-DMBr, K₂CO₃, acetone, reflux | 96% | >95% | |
| Hydrolysis | NaOH, MeOH/H₂O, RT | 57–99% | >95% |
Q. Table 2: NMR Reference Data
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 3,5-DMBz CH₃ | 2.21–2.39 | s | Aromatic methyl |
| Coumarin C=O | 170.9 | s | Lactone carbonyl |
| Acetic Acid CH₂ | 3.74 | s | Methylene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
